Phenylmethyl {[(3R,4S)-4-hydroxy-3-pyrrolidinyl]methyl}carbamate
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Overview
Description
Phenylmethyl {[(3R,4S)-4-hydroxy-3-pyrrolidinyl]methyl}carbamate is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a hydroxy group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenylmethyl {[(3R,4S)-4-hydroxy-3-pyrrolidinyl]methyl}carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of the Hydroxy Group: This can be achieved through selective hydroxylation reactions.
Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with phenylmethyl isocyanate under controlled conditions to form the carbamate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the pyrrolidine ring.
Substitution: Various substitution reactions can occur at the phenylmethyl or pyrrolidine moieties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dehydroxylated derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Phenylmethyl {[(3R,4S)-4-hydroxy-3-pyrrolidinyl]methyl}carbamate has diverse applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Phenylmethyl {[(3R,4S)-4-hydroxy-3-pyrrolidinyl]methyl}carbamate involves:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways related to its target, which can lead to therapeutic effects or biological responses.
Comparison with Similar Compounds
Phenylmethyl {[(3R,4S)-4-hydroxy-3-pyrrolidinyl]methyl}carbamate analogs: Compounds with slight modifications in the pyrrolidine ring or the phenylmethyl group.
Other Carbamates: Such as carbaryl or carbofuran, which have different substituents but similar functional groups.
Uniqueness:
Structural Specificity: The specific configuration and functional groups of this compound confer unique chemical and biological properties.
Pharmacological Profile: Its distinct mechanism of action and potential therapeutic applications set it apart from other carbamates.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
Properties
IUPAC Name |
benzyl N-[[(3R,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-12-8-14-6-11(12)7-15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRSODJBNMSXGR-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)O)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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